molecular formula C11H11NOS B12857617 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde

2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde

Cat. No.: B12857617
M. Wt: 205.28 g/mol
InChI Key: FOEYTKFBFMOKOU-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde typically involves the condensation of an appropriate aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic amount of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can be further processed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Formation of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetic acid.

    Reduction: Formation of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)ethanol.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzothiazole derivatives have been shown to inhibit certain enzymes involved in disease pathways, making them potential therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethylbenzo[d]thiazol-2(3H)-imine
  • Benzo[d]thiazol-2(3H)-one derivatives
  • 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide

Uniqueness

2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde is unique due to its specific structure, which combines a benzothiazole ring with an ethyl group and an acetaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)acetaldehyde

InChI

InChI=1S/C11H11NOS/c1-2-12-9-5-3-4-6-10(9)14-11(12)7-8-13/h3-8H,2H2,1H3/b11-7-

InChI Key

FOEYTKFBFMOKOU-XFFZJAGNSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=O

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=O

Origin of Product

United States

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